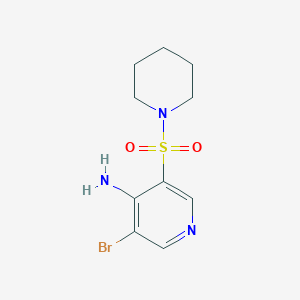![molecular formula C16H24O10 B11824946 [(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its protective groups, which make it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose typically involves the protection of the hydroxyl groups of mannose. The process begins with the acetylation of mannose to form 3,4,6-tri-O-acetyl-D-mannopyranose. This intermediate is then reacted with ethyl vinyl ether in the presence of an acid catalyst to form the ethoxyethylidene group at the 1,2-position .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxyethylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Glycosylation: This compound is often used as a glycosyl donor in glycosylation reactions to form glycosidic bonds.
Acetylation and Deacetylation: The acetyl groups can be removed or replaced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Glycosylation: Lewis acids like boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.
Deacetylation: Basic conditions, such as sodium methoxide or ammonia in methanol.
Major Products
Hydrolysis: Free mannose or partially deprotected mannose derivatives.
Glycosylation: Glycosides with various aglycones.
Deacetylation: Free hydroxyl groups on the mannose backbone.
Applications De Recherche Scientifique
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: For the development of glycosylated drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose involves its role as a glycosyl donor. The ethoxyethylidene group at the 1,2-position stabilizes the glycosyl cation intermediate, facilitating the formation of glycosidic bonds. This stabilization is crucial for the selective and efficient glycosylation of acceptor molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-alpha-D-glucopyranose
- 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
- 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranose
Uniqueness
3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-b-D-mannopyranose is unique due to its specific protective groups, which provide stability and selectivity in glycosylation reactions. The ethoxyethylidene group at the 1,2-position is particularly effective in stabilizing glycosyl cation intermediates, making it a preferred choice for certain synthetic applications .
Propriétés
Formule moléculaire |
C16H24O10 |
|---|---|
Poids moléculaire |
376.36 g/mol |
Nom IUPAC |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-(ethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C16H24O10/c1-5-20-7-12-25-15-14(23-10(4)19)13(22-9(3)18)11(6-21-8(2)17)24-16(15)26-12/h11-16H,5-7H2,1-4H3/t11-,12?,13-,14+,15+,16+/m1/s1 |
Clé InChI |
NENLIBPLPPCRLX-DPZMZDEHSA-N |
SMILES isomérique |
CCOCC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCOCC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11824863.png)
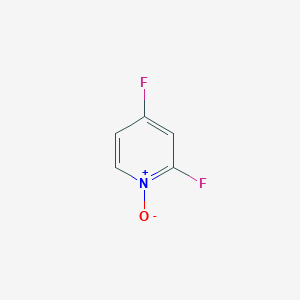

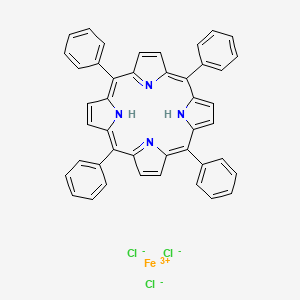
![4-[3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-butanone](/img/structure/B11824881.png)
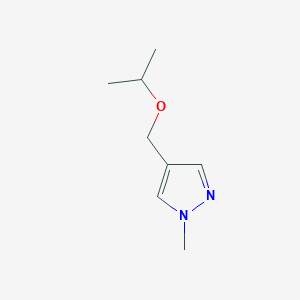
![(2S,2'R,8'aR)-2'-(prop-1-en-2-yl)-hexahydro-2'H-spiro[aziridine-2,1'-indolizine]](/img/structure/B11824907.png)

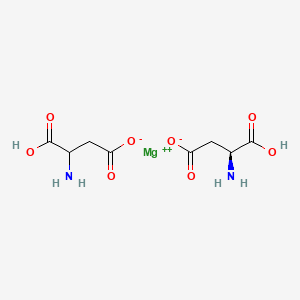
![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
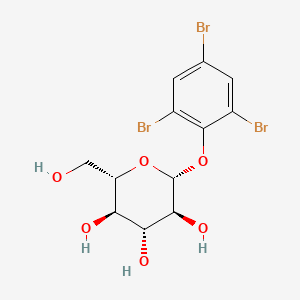
![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
